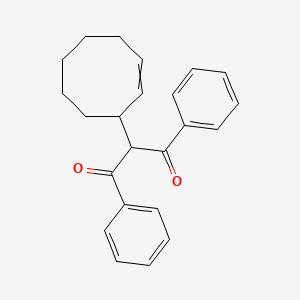
2-(Cyclooct-2-en-1-yl)-1,3-diphenylpropane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclooct-2-en-1-yl)-1,3-diphenylpropane-1,3-dione is an organic compound with a unique structure that includes a cyclooctene ring and two phenyl groups attached to a propane-1,3-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclooct-2-en-1-yl)-1,3-diphenylpropane-1,3-dione typically involves the reaction of cyclooctene with 1,3-diphenylpropane-1,3-dione under specific conditions. One common method includes the use of a catalyst to facilitate the addition of the cyclooctene ring to the dione structure. The reaction conditions often require controlled temperatures and the presence of solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclooct-2-en-1-yl)-1,3-diphenylpropane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyclooctene ring or the dione groups.
Substitution: Substitution reactions can occur at the phenyl groups or the cyclooctene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(Cyclooct-2-en-1-yl)-1,3-diphenylpropane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 2-(Cyclooct-2-en-1-yl)-1,3-diphenylpropane-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate
- Cyclohex-2-en-1-yl (4-nitrophenyl) carbonate
Uniqueness
2-(Cyclooct-2-en-1-yl)-1,3-diphenylpropane-1,3-dione is unique due to its specific combination of a cyclooctene ring and two phenyl groups attached to a propane-1,3-dione backbone. This structure imparts distinct chemical and physical properties that differentiate it from similar compounds.
Properties
CAS No. |
847997-48-2 |
|---|---|
Molecular Formula |
C23H24O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-cyclooct-2-en-1-yl-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C23H24O2/c24-22(19-14-8-4-9-15-19)21(18-12-6-2-1-3-7-13-18)23(25)20-16-10-5-11-17-20/h4-6,8-12,14-18,21H,1-3,7,13H2 |
InChI Key |
QGEMJFJZEYDXCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=CC(CC1)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene](/img/structure/B12535061.png)
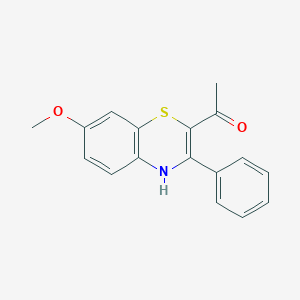
![Dimethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B12535085.png)
![4-[(Benzyloxy)methyl]-2H-1,2,3-triazole](/img/structure/B12535088.png)
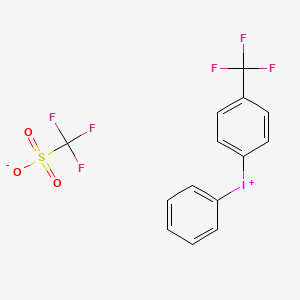
![[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol](/img/structure/B12535111.png)
![5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12535128.png)
![1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate](/img/structure/B12535134.png)
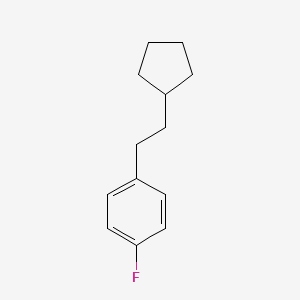
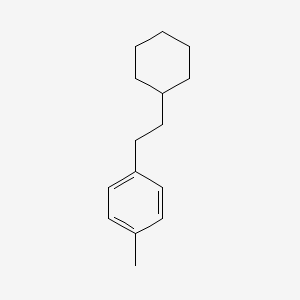
![6-Bromo-2-{4-[(2-methoxyethoxy)methoxy]phenyl}-1,3-benzothiazole](/img/structure/B12535144.png)
![3,5-Bis[[2-[[(butylthio)thioxomethyl]thio]propionyl]oxy]benzoic acid](/img/structure/B12535157.png)
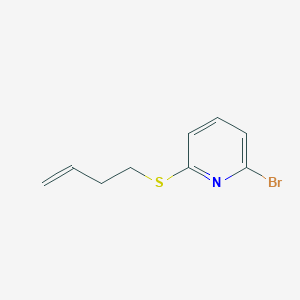
![1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]propan-1-ol](/img/structure/B12535166.png)
